molecular formula C11H9F3O B13681184 6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one

6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one

Cat. No.: B13681184
M. Wt: 214.18 g/mol
InChI Key: BMJFAQVVWVBAHP-UHFFFAOYSA-N
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Description

6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one is an organic compound with the molecular formula C11H9F3O. It is a derivative of naphthalenone, characterized by the presence of a trifluoromethyl group at the 6th position and a dihydro group at the 3rd and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of 3,4-dihydro-1H-naphthalen-2-one using trifluoromethylating agents under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols .

Scientific Research Applications

6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired .

Properties

Molecular Formula

C11H9F3O

Molecular Weight

214.18 g/mol

IUPAC Name

6-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C11H9F3O/c12-11(13,14)9-3-1-8-6-10(15)4-2-7(8)5-9/h1,3,5H,2,4,6H2

InChI Key

BMJFAQVVWVBAHP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C=CC(=C2)C(F)(F)F

Origin of Product

United States

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